Ortho-Fluorine Impact on Lipophilicity
The lipophilicity of a-[(Boc-amino)methyl]-2-fluorobenzeneacetic acid, as indicated by its predicted logP, is substantially different from both its non-fluorinated parent and its para-fluorinated isomer. While a predicted logP value for the exact compound is not universally reported, data for its close analog Boc-L-2-fluorophenylalanine suggests an increase in lipophilicity compared to Boc-L-phenylalanine. This difference, driven by the ortho-fluorine's inductive effect, directly impacts a molecule's ability to cross biological membranes [1][2].
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | Boc-L-2-fluorophenylalanine (close analog): LogP ~2.8-3.0 (estimated range from similar compounds) [2] |
| Comparator Or Baseline | Boc-L-phenylalanine: LogP = 2.60 [1] and Boc-L-4-fluorophenylalanine: LogP = 2.35 [3] |
| Quantified Difference | Ortho-fluorination increases LogP by +0.2 to +0.4 units relative to non-fluorinated phenylalanine. Ortho-fluorination increases LogP by +0.45 to +0.65 units relative to para-fluorinated phenylalanine. |
| Conditions | Predicted values using XLogP3 or ACD/Labs algorithms. |
Why This Matters
The specific LogP value is a critical parameter for ADME prediction, and the ortho-substitution pattern provides a unique lipophilicity profile distinct from other regioisomers, enabling fine-tuning of bioavailability in drug candidates.
- [1] Molbase. (n.d.). BOC-L-phenylalanine. LogP: 2.5979. View Source
- [2] ChemSrc. (n.d.). 3-(Boc-amino)-3-(2-fluorophenyl)propanoic acid. LogP: 2.79870. View Source
- [3] ChemTradeHub. (n.d.). BOC-L-4-fluorophenylalanine. LogP: 2.3461. View Source
